molecular formula C22H24N4O2S B11267343 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11267343
M. Wt: 408.5 g/mol
InChI Key: XBKDNQGSSJGADW-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the 2,4-dimethylbenzenesulfonyl group. The final step involves coupling this intermediate with a phenylpyrimidine derivative under appropriate conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but typically involve binding to the active site or allosteric sites of the target molecules, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:

Uniqueness

What sets 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C22H24N4O2S/c1-17-8-9-21(18(2)14-17)29(27,28)26-12-10-25(11-13-26)22-15-20(23-16-24-22)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3

InChI Key

XBKDNQGSSJGADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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